

Application Notes: Using PhiKan 083 for Mutant p53 Stabilization in Cell Culture

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Compound of Interest

Compound Name: *PhiKan 083*

Cat. No.: *B539824*

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Introduction

The tumor suppressor protein p53 plays a critical role in regulating the cell cycle, initiating apoptosis, and maintaining genomic stability.[1][2] Mutations in the TP53 gene are prevalent in over half of all human cancers, often leading to the expression of a destabilized, misfolded, and inactive p53 protein.[1][2] One such common mutation, Y220C, creates a surface cavity that thermodynamically destabilizes the protein by approximately 4 kcal/mol.[3]

PhiKan 083 is a carbazole derivative identified as a small molecule stabilizing agent for the p53-Y220C mutant.[4][5] It binds directly to this mutation-induced surface cavity, slowing the protein's thermal denaturation and rescuing its wild-type conformation.[3][5] This restoration of structure can potentially lead to the reactivation of p53's tumor-suppressive functions, making **PhiKan 083** a valuable research tool for studying cancer biology and a potential lead compound for therapeutic development.[1][5] These application notes provide a detailed protocol for the preparation and use of **PhiKan 083** in relevant cancer cell culture models.

Data Summary

Binding Affinity & Efficacy

The following table summarizes the binding affinity of **PhiKan 083** for its target and its cellular efficacy in reducing cell viability.

Parameter	Value	Target/Cell Line	Notes
Kd	167 μ M	p53-Y220C (Biochemical)	Dissociation constant measured biochemically. [1] [4]
Kd	150 μ M	p53-Y220C (Cell-based)	Relative binding affinity measured in Ln229 glioblastoma cells. [3] [4]
Cell Viability	~70% reduction	Engineered Ln229-p53-Y220C cells	Cells treated with 125 μ M PhiKan 083 for 48 hours. [4] [6]

Antiproliferative Activity (IC50)

The following table details the half-maximal inhibitory concentration (IC50) of **PhiKan 083** in various human cancer cell lines after a 72-hour incubation period, as determined by the CellTiter-Glo® assay.

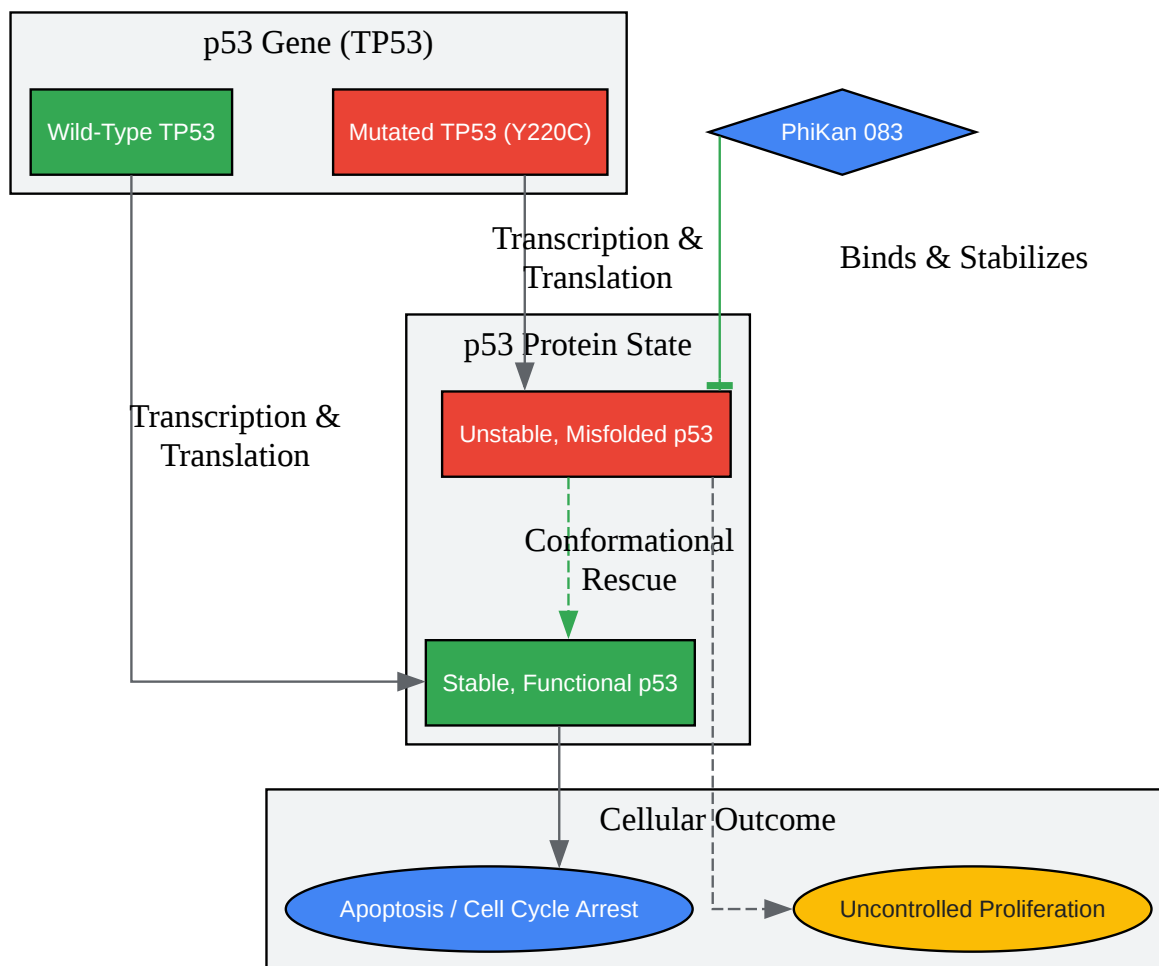
Cell Line	p53 Status	Cancer Type	IC50 Value
NUGC-3	Y220C Mutant	Gastric Carcinoma	14 μ M
BxPC-3	Y220C Mutant	Pancreatic Adenocarcinoma	43 μ M
NUGC-4	Wild-Type	Gastric Carcinoma	9 μ M
WI-38	Wild-Type	Normal Lung Fibroblast	22 μ M

(Data sourced from AdooQ Bioscience product information[\[7\]](#))

Signaling Pathway and Mechanism

The diagram below illustrates the mechanism of **PhiKan 083**. The Y220C mutation in the p53 protein creates a druggable surface pocket, leading to protein unfolding and loss of function.

PhiKan 083 binds to this pocket, stabilizing the protein and allowing it to fold correctly, thereby restoring its ability to initiate downstream tumor suppression pathways like apoptosis.



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Mechanism of **PhiKan 083** on mutant p53.

Experimental Protocols

Protocol 1: Reconstitution and Storage of PhiKan 083

This protocol describes the proper handling and storage of **PhiKan 083** to ensure its stability and activity.

- Reconstitution:
 - **PhiKan 083** is soluble up to 100 mM in DMSO and 50 mM in water. For cell culture use, reconstituting in sterile DMSO to create a high-concentration stock (e.g., 10-50 mM) is recommended.
 - Briefly centrifuge the vial of lyophilized powder to ensure all contents are at the bottom.
 - Under sterile conditions, add the calculated volume of DMSO to the vial to achieve the desired stock concentration. For example, to make a 10 mM stock from 1 mg of powder (M.Wt: 274.79 g/mol), add 36.39 μ L of DMSO.
 - Vortex gently until the powder is completely dissolved.
- Storage:
 - Store the DMSO stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[\[4\]](#)[\[6\]](#)
 - Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay using CellTiter-Glo®

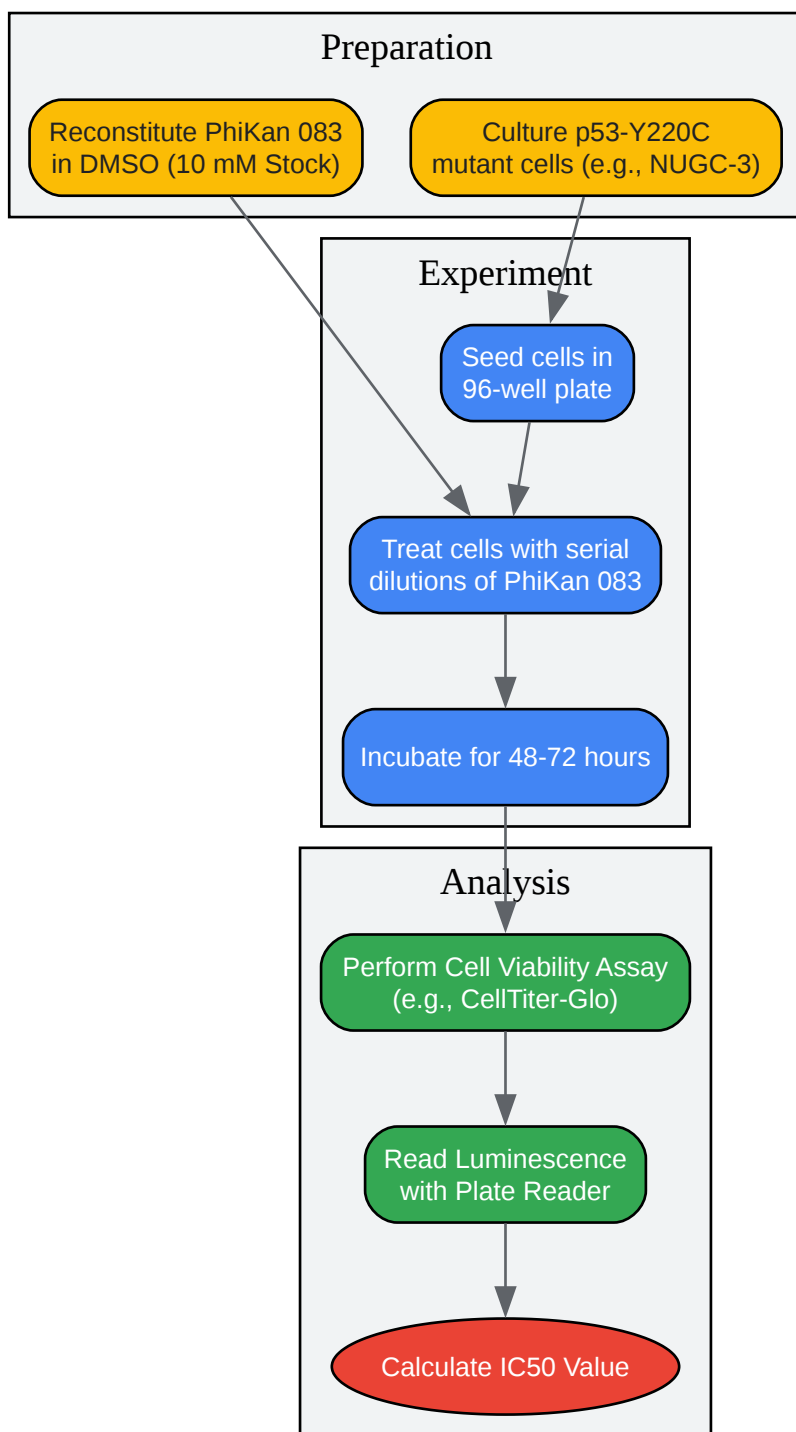
This protocol outlines a method to determine the IC₅₀ of **PhiKan 083** on adherent cancer cells (e.g., NUGC-3, which harbors the p53-Y220C mutation).

- Cell Seeding:
 - Culture NUGC-3 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
 - Trypsinize and count the cells. Seed 3,000-5,000 cells per well in a 96-well, opaque-walled plate suitable for luminescence assays.
 - Incubate for 24 hours to allow cells to attach.
- Compound Treatment:

- Prepare a serial dilution of the **PhiKan 083** stock solution in culture media. A typical concentration range would be from 0.1 μM to 200 μM . Include a DMSO-only vehicle control.
- Carefully remove the old media from the wells and add 100 μL of the media containing the different concentrations of **PhiKan 083**.
- Incubate the plate for 72 hours at 37°C and 5% CO_2 .
- Luminescence Measurement:
 - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
 - Add 100 μL of CellTiter-Glo® reagent to each well.
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Read the luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the vehicle control (as 100% viability).
 - Plot the normalized viability against the log of the **PhiKan 083** concentration and fit a dose-response curve to calculate the IC_{50} value.

Experimental Workflow Diagram

The following diagram provides a visual overview of the key steps involved in assessing the cellular activity of **PhiKan 083**.



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Workflow for cell viability testing of **PhiKan 083**.

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